1-Naphthyl sulfate

Description

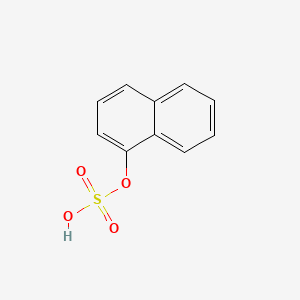

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMQKVNBLZGWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953864 | |

| Record name | Naphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-94-2 | |

| Record name | Naphthyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NAPHTHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20A00650AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Biosynthesis of 1 Naphthyl Sulfate

Sulfotransferase-Mediated Conjugation Pathways

The principal mechanism for the biosynthesis of 1-naphthyl sulfate (B86663) is through the action of a superfamily of enzymes known as sulfotransferases (SULTs). taylorandfrancis.comoup.com These cytosolic enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule to an acceptor substrate, in this case, 1-naphthol (B170400). nii.ac.jpplos.orgoup.com The reaction results in the formation of a sulfate ester, 1-naphthyl sulfate, and the desulfonated donor molecule. oup.com This conjugation is a critical Phase II metabolic reaction for a wide array of xenobiotics, drugs, and endogenous compounds. oup.comnih.gov

Various SULT isoforms, differing in substrate specificity and tissue distribution, have been identified across different species and kingdoms. nii.ac.jpoup.com Many of these isoforms exhibit activity towards phenolic compounds, including 1-naphthol. oup.complos.org

In non-human mammals, several SULT isoforms capable of sulfonating 1-naphthol have been characterized. For instance, bovine SULT1B1 utilizes 3'-phospho-5'-adenylyl sulfate (PAPS) to catalyze the sulfate conjugation of small phenols like 1-naphthol. uniprot.org In rats, SULT1B1 has also been identified and its expression has been studied in tissues like the liver and colon mucosa. oup.com Isolated rat renal cell preparations and perfused rat kidneys have demonstrated the ability to sulfate 1-naphthol. taylorandfrancis.com

SULT4A1, originally identified in brain tissue, is a highly conserved enzyme across mammalian species. nii.ac.jpresearchgate.net For a long time, no specific substrate was identified for SULT4A1. nii.ac.jpgoogle.com However, recent studies using recombinant human SULT4A1 expressed in fission yeast have demonstrated that it can catalyze the sulfation of 1-naphthol. nih.govresearchgate.net This was a significant finding as 1-naphthol was the first substrate identified for this "orphan" enzyme. nih.gov While SULT4A1 shows very low catalytic activity toward several compounds, its ability to act on 1-naphthol has been confirmed. google.comuniprot.org The SULT4A1 gene in mice is considered an essential neuronal protein. nih.gov

| SULT Isoform | Organism/System | Substrate(s) Including 1-Naphthol | Key Findings |

|---|---|---|---|

| SULT1A1 | Human | 1-Naphthol, Catecholamines, Phenolic drugs | Activity can be measured by its ability to transfer sulfate from PAPS to 1-Naphthol. rndsystems.com |

| SULT1A3 | Human | 1-Naphthol, Dopamine | Specific activity is measured by sulfate transfer from PAPS to 1-Naphthol. bio-techne.com Shows significant activity toward catecholamines. plos.org |

| SULT1B1 | Bovine, Rat, Human | 1-Naphthol, 4-Nitrophenol, Dopamine, Thyroid hormones | Catalyzes sulfate conjugation of small phenols. uniprot.org In humans, 1-naphthol binding may occur in the presence of PAP. plos.org |

| SULT1E1 | Human | 1-Naphthol, Estradiol, Estrone | Catalyzes the sulfation of 1-naphthol. nih.govdrugbank.com |

| SULT4A1 | Human, Rat | 1-Naphthol | First substrate identified for this previously "orphan" enzyme; catalyzes sulfation of 1-naphthol in recombinant systems. nih.govresearchgate.net |

In plants, sulfonation is an integral part of the broader sulfate assimilation pathway. researchgate.netslideshare.net Plants absorb inorganic sulfate from the soil, which is then activated for two main purposes: reduction to sulfide (B99878) for the synthesis of amino acids like cysteine, or sulfonation of various molecules via SULTs. researchgate.netslideshare.netnih.gov Unlike in some bacteria, in plants, 3′-phosphoadenosine 5′-phosphosulfate (PAPS) is not an intermediate for reductive sulfate assimilation but serves exclusively as the sulfate donor for sulfation reactions. researchgate.net Plant genomes, such as that of Arabidopsis thaliana, contain multiple SULT genes, indicating a wide capacity for sulfonating diverse compounds, including flavonoids, brassinosteroids, and simple phenolics. nii.ac.jpoup.com PAPS synthesis occurs in both the plastids and the cytosol, utilizing different enzyme isoforms, and a specific transporter facilitates the export of PAPS from plastids to the cytosol where most sulfation reactions occur. researchgate.netfrontiersin.org

Microbial organisms, including fungi and bacteria, also possess sulfotransferase systems. The fungus Cunninghamella elegans has been shown to metabolize naphthalene (B1677914) into several products, including 1-naphthol, which is then conjugated to form both this compound and 1-naphthyl glucuronide. nih.govasm.org Analysis of the metabolites confirmed that sulfation is a major metabolic pathway for aromatic hydrocarbons in this fungus. nih.govasm.org The enzymatic machinery for this process includes sulfotransferases that require PAPS as a cofactor. oup.com

Bacterial sulfotransferases have also been identified. oup.com Some bacterial systems utilize PAPS-dependent sulfotransferases for the sulfonation of various metabolites. oup.com A different class of bacterial enzymes, arylsulfotransferases (ASTs), are PAPS-independent and can transfer a sulfonate group from an arylsulfate donor, such as 2-naphthyl sulfate, to an acceptor molecule. oup.com

3′-Phosphoadenosine 5′-phosphosulfate (PAPS) is the universal and obligatory coenzyme for all sulfotransferase-catalyzed reactions in organisms from bacteria to humans. nii.ac.jpoup.comwikipedia.org It functions as the high-energy sulfate donor, providing the sulfonate group (SO₃⁻) that is transferred to the acceptor molecule. taylorandfrancis.complos.org The SULT enzyme binds both the substrate (e.g., 1-naphthol) and PAPS, facilitating the transfer of the sulfonate group and producing the sulfonated product and 3′-phosphoadenosine 5′-phosphate (PAP). oup.comnii.ac.jp The availability of intracellular PAPS is a critical factor that can regulate the rate of sulfonation reactions. capes.gov.brresearchgate.net

The synthesis of PAPS from inorganic sulfate (SO₄²⁻) is a two-step enzymatic process that occurs in the cytosol of animal cells and in both the cytosol and plastids of plant cells. researchgate.netreactome.org This process is often referred to as sulfate activation. oup.comoup.com

Step 1: Formation of Adenosine (B11128) 5′-phosphosulfate (APS) : The first reaction is catalyzed by the enzyme ATP sulfurylase (ATPS). This enzyme combines inorganic sulfate with adenosine triphosphate (ATP), resulting in the formation of adenosine 5′-phosphosulfate (APS) and pyrophosphate (PPi). researchgate.netresearchgate.net This reaction creates a high-energy phosphoric-sulfuric acid anhydride (B1165640) bond. oup.com

Step 2: Formation of PAPS : The second step is catalyzed by APS kinase (APK). This enzyme phosphorylates APS at the 3′ position of the ribose ring, using another molecule of ATP as the phosphate (B84403) donor. wikipedia.orgresearchgate.net The final products are PAPS and adenosine diphosphate (B83284) (ADP). wikipedia.org

Role of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) as a Sulfate Donor

PAPS Utilization in Sulfonation Reactions

The enzymatic sulfation that produces this compound is dependent on a universal sulfonate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). optibrium.comnih.govwikipedia.orgresearchgate.net Sulfotransferase (SULT) enzymes catalyze the transfer of the sulfonyl group (SO₃) from PAPS to an acceptor substrate, such as a compound with a hydroxyl group. optibrium.comwikipedia.orgresearchgate.netplos.org In biological systems, PAPS is synthesized in the cytosol from ATP and inorganic sulfate. nih.govwikipedia.org

The general catalytic cycle for sulfation involves the SULT enzyme first binding with the cofactor, PAPS. optibrium.com Following this, the substrate molecule binds, forming a ternary enzyme complex. optibrium.com The transfer of the sulfonic acid group to the substrate then occurs. optibrium.com This reaction is thought to proceed via an in-line attack of the nucleophilic acceptor (e.g., the hydroxyl group of 1-naphthol) on the sulfur atom of PAPS. plos.org After the transfer, the products are released, and the enzyme is ready for another catalytic cycle. optibrium.com The sulfotransferase enzymes responsible for this process are found in three main families in humans: SULT1, SULT2, and SULT4. researchgate.net

| Component | Class/Type | Function in Sulfonation |

| Sulfotransferases (SULTs) | Enzyme | Catalyze the transfer of a sulfonyl group from PAPS to a substrate. optibrium.comresearchgate.net |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Cofactor / Sulfonate Donor | Provides the activated sulfate group for the enzymatic reaction. nih.govwikipedia.orgresearchgate.net |

| 1-Naphthol | Substrate / Acceptor | The precursor molecule that receives the sulfonate group. nih.govjst.go.jpnih.gov |

Precursor Compounds and Metabolic Origins of this compound

This compound is not typically ingested directly but is rather a metabolite formed within organisms from various precursor compounds. Its origins are closely linked to the biotransformation of both endogenous and xenobiotic substances.

Formation from 1-Naphthol

The most direct metabolic precursor to this compound is 1-naphthol. jst.go.jpatamanchemicals.com The conversion is a Phase II conjugation reaction where the hydroxyl group of 1-naphthol is sulfated. jst.go.jpatamanchemicals.com This biotransformation is catalyzed by sulfotransferase (SULT) enzymes, which utilize PAPS as the sulfate donor. jst.go.jpnih.gov

This metabolic process has been observed in various biological systems. In humans, the sulfation of 1-naphthol occurs in tissues such as the liver, and has been specifically demonstrated in explant cultures of human bronchus and in human colon carcinoma (Caco-2) cell lines. nih.govnih.govnih.govca.gov Studies with isolated rat hepatocytes have also shown the formation of this compound from 1-naphthol, demonstrating the dependence of this reaction on the availability of inorganic sulfate. nih.gov In some fungi, such as Aspergillus niger, 1-naphthol can be transformed into metabolites including 4-hydroxy-1-naphthyl sulfate. publisherspanel.combibliotekanauki.pl

Derivation from Xenobiotic Metabolism (e.g., Carbaryl) in Non-Human Organisms

This compound is a known metabolite of the xenobiotic insecticide carbaryl (B1668338) (1-naphthyl-N-methylcarbamate) in several organisms. ca.govusda.gov The metabolic pathway primarily involves the hydrolysis of carbaryl's carbamate (B1207046) ester bond to yield 1-naphthol. ca.govusda.govepa.gov This initial degradation step is a key part of the detoxification process in many species. epa.gov

Following its formation, 1-naphthol undergoes Phase II conjugation. In rats, the metabolic breakdown of carbaryl leads to 1-naphthol, which is subsequently conjugated to form polar metabolites, including this compound, which is then detected in plasma and excreted in urine. ca.govusda.gov Similarly, studies in sheep have identified this compound as a urinary metabolite of carbaryl. researchgate.net In laying hens dosed with carbaryl, alpha-naphthol conjugated as a sulfate was found to be the main metabolite in eggs. inchem.org This demonstrates a common metabolic strategy across different animal species for handling carbaryl exposure.

Biotransformation Pathways from Naphthalene

The polycyclic aromatic hydrocarbon naphthalene can be metabolically converted to this compound through a multi-step process. orst.eduscialert.net The initial step is a Phase I oxidation reaction, typically catalyzed by cytochrome P450 (CYP) monooxygenases, which transforms naphthalene into a reactive epoxide intermediate, naphthalene-1,2-epoxide. scialert.netresearchgate.net This epoxide is unstable and can spontaneously rearrange to form naphthols, primarily 1-naphthol. scialert.net

Once 1-naphthol is formed, it undergoes a Phase II conjugation reaction. iarc.fr The hydroxyl group of 1-naphthol is sulfated by sulfotransferase enzymes, using PAPS as the donor, to produce this compound. orst.eduiarc.frplos.org This sulfated conjugate is a major water-soluble metabolite that can be readily excreted, primarily in the urine. orst.eduplos.org This metabolic pathway has been identified in various mammals, including rodents and humans. orst.eduscialert.netnih.gov Fungi, such as Cunninghamella elegans, also metabolize naphthalene to water-soluble conjugates, including this compound. asm.org

| Precursor Compound | Organism(s) | Key Metabolic Steps |

| 1-Naphthol | Humans, Rats, Fungi | Direct sulfation via SULT enzymes. nih.govnih.govbibliotekanauki.pl |

| Carbaryl | Rats, Sheep, Hens | Hydrolysis to 1-naphthol, followed by sulfation. usda.govresearchgate.netinchem.org |

| Naphthalene | Mammals (Humans, Rodents), Fungi | Oxidation (via Cytochrome P450) to 1-naphthol, followed by sulfation. orst.eduscialert.netasm.org |

Metabolic Fates and Environmental Degradation of 1 Naphthyl Sulfate

Microbial Degradation Pathways of Naphthyl Sulfates and Related Compounds

The biodegradation of naphthalenesulfonic acids, including 1-naphthyl sulfate (B86663), involves a variety of microbial pathways. These processes are critical for the removal of such pollutants from the environment. The metabolic routes taken by microorganisms depend significantly on the prevailing environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, fungi and bacteria employ oxidative enzymes to initiate the degradation of naphthalene (B1677914) and its derivatives. This typically involves the incorporation of molecular oxygen into the aromatic ring structure, making it more susceptible to subsequent breakdown.

Fungi play a significant role in the biotransformation of aromatic hydrocarbons. publisherspanel.com Species like Aspergillus niger and the aquatic hyphomycete Heliscus lugdunensis have demonstrated the ability to metabolize 1-naphthol (B170400), a precursor and potential metabolite of 1-naphthyl sulfate. publisherspanel.comnih.govbibliotekanauki.pl

In a study involving Aspergillus niger PTCC 5011, the fungus metabolized approximately 80% of the available α-naphthol (1-naphthol) within five days. publisherspanel.combibliotekanauki.pl Analysis of the degradation products revealed that a portion of the 1-naphthol was converted into sulfated compounds. Specifically, 5.55% was transformed into 4-hydroxy-1-naphthyl sulfate. publisherspanel.combibliotekanauki.pl This indicates that sulfation is a key step in the fungal metabolic pathway for naphthols. Similarly, Heliscus lugdunensis converted about 12% of 1-naphthol into 1-naphthylsulfate and also produced a metabolite believed to be 4-hydroxy-1-naphthylsulfate. nih.gov This process of sulfation, alongside oxidation, is a common characteristic of fungal bioconversion of these compounds. publisherspanel.com

The table below summarizes the biotransformation products of 1-naphthol by Aspergillus niger.

Table 1: Biotransformation Products of 1-Naphthol by Aspergillus niger PTCC 5011

| Metabolite | Percentage of Parent Compound Converted |

|---|---|

| 1-Ethyl-2-methyl benzene | 41% |

| Acetonaphthone | 7.43% |

| 2-Phenyl-1,2,3-tetrahydro-1-naphthol | 6.68% |

| 4-Hydroxy-1-naphthyl sulfate | 5.55% |

| 1,4-Naphthoquinone | 3% |

Data sourced from Esmaeili et al., 2009. publisherspanel.combibliotekanauki.pl

Aerobic bacteria utilize a different strategy for the degradation of naphthalenesulfonates. The process often begins with the enzymatic removal of the sulfonate group, a reaction known as desulfonation. d-nb.info Bacteria from genera such as Pseudomonas, Sphingomonas, Rhodococcus, and Bacillus are known to degrade naphthalene and its derivatives. mdpi.commdpi.com

The aerobic degradation of naphthalene sulfonates typically proceeds through a dihydroxylation mechanism. nih.gov Bacteria initiate metabolism by adding two hydroxyl groups to the aromatic ring that carries the sulfonate group. nih.gov This forms a dihydrodiol intermediate, which then spontaneously eliminates the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. nih.gov This dihydroxynaphthalene is a key intermediate that can then enter the classical naphthalene degradation pathway, being further catabolized via either the catechol or gentisate route. nih.gov

In some cases, bacterial consortia are required for complete degradation. For instance, one member of a community may perform the initial desulfonation of amino- or hydroxy-naphthalene sulfonic acids through 1,2-dioxygenation, excreting metabolites like amino- or hydroxysalicylates. nih.gov Other members of the consortium then assimilate and further degrade these intermediates. nih.gov The enzymes responsible for the degradation of the parent naphthalene molecule are often also responsible for the metabolism of naphthalene sulfonates. nih.gov

In anoxic environments, the degradation of naphthalene and its derivatives is a more challenging process due to the absence of molecular oxygen. Sulfate-reducing bacteria (SRB) play a crucial role in these environments, using sulfate as the terminal electron acceptor. nih.govoup.com

The initial activation of the chemically stable naphthalene molecule in the absence of oxygen is a critical and energetically demanding step. oup.com Unlike aerobic pathways that use oxygenases, anaerobic bacteria have evolved a different mechanism. oup.com The primary activation reaction for naphthalene under sulfate-reducing conditions is carboxylation. nih.govasm.orgnih.govresearchgate.net

This was confirmed in studies using 13C-labeled bicarbonate, where the label was incorporated into the carboxyl group of 2-naphthoic acid, a key metabolite. nih.gov This indicates that naphthalene is directly carboxylated to form 2-naphthoic acid. nih.govasm.org This carboxylation is catalyzed by the enzyme naphthalene carboxylase. nih.govresearchgate.net The reaction is believed to proceed via a 1,3-dipolar cycloaddition involving a specialized cofactor. asm.org Following carboxylation, the resulting 2-naphthoic acid is converted to its coenzyme A thioester, 2-naphthoyl-CoA, which then enters the downstream degradation pathway involving ring reduction. asm.orgresearchgate.net

Members of the family Desulfobacteraceae are key players in the anaerobic degradation of naphthalene under sulfate-reducing conditions. nih.govoup.comnih.gov Several enrichment cultures and isolated strains from this family have been shown to mineralize naphthalene completely to CO2 while coupling this oxidation to the reduction of sulfate to sulfide (B99878). oup.comnih.gov

Studies on enrichment cultures from various PAH-contaminated aquifers have consistently identified organisms related to Desulfobacterium sp. strain N47 and other members of the Desulfobacteraceae as the primary naphthalene degraders. oup.comnih.gov Marine sulfate-reducing bacteria, such as strains NaphS2, NaphS3, and NaphS6, which also belong to the Desulfobacteraceae, have been isolated and shown to grow using naphthalene as their sole source of carbon and energy. nih.govuni-konstanz.decapes.gov.br While Desulfobacteraceae are frequently implicated, other SRB like the Gram-positive genus Desulfotomaculum have also been found to dominate naphthalene-degrading enrichment cultures. nih.govresearchgate.net

The degradation pathway involves the initial carboxylation of naphthalene to 2-naphthoyl-CoA, followed by a series of reduction steps to overcome the aromaticity of the ring system before eventual ring cleavage. asm.org Metaproteomic analyses of these cultures have identified the enzymes involved in this pathway, confirming the importance of Desulfobacteraceae in the anaerobic bioremediation of naphthalene-contaminated environments. oup.comnih.gov

Table 2: Key Bacterial Genera in Naphthalene and Naphthyl Sulfate Degradation

| Condition | Bacterial Genera | Degradation Mechanism | Key Intermediates |

|---|---|---|---|

| Aerobic | Pseudomonas, Sphingomonas, Rhodococcus, Bacillus | Dihydroxylation and desulfonation | 1,2-Dihydroxynaphthalene, Catechol, Gentisate |

| Anaerobic | Desulfobacteraceae (e.g., Desulfobacterium), Desulfotomaculum | Carboxylation and ring reduction | 2-Naphthoic acid, 2-Naphthoyl-CoA |

Data sourced from multiple studies. mdpi.commdpi.comnih.govnih.govoup.comnih.gov

Anaerobic Biodegradation under Sulfate-Reducing Conditions

Pathways Leading to Central Carbon Metabolism (e.g., Salicylic (B10762653) Acid, Gentisic Acid)

The biodegradation of naphthalene and its derivatives, including this compound, by microorganisms ultimately funnels the carbon skeletons into central metabolic pathways. This process involves a series of enzymatic reactions that converge on key intermediates such as salicylic acid and gentisic acid. mdpi.commdpi.com These intermediates are then further catabolized to enter the tricarboxylic acid (TCA) cycle. mdpi.comoup.com

The degradation of naphthalene often proceeds through an "upper pathway" that converts it to salicylic acid. oup.comnih.gov This pathway is initiated by naphthalene dioxygenase, which hydroxylates the naphthalene ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov This is then converted to 1,2-dihydroxynaphthalene. nih.gov Subsequent enzymatic steps, including ring cleavage by 1,2-dihydroxynaphthalene dioxygenase, lead to the formation of 2-hydroxychromene-2-carboxylic acid, which is then isomerized and cleaved to yield salicylaldehyde (B1680747) and pyruvate. nih.gov Finally, salicylaldehyde is oxidized to salicylic acid. nih.gov

From salicylic acid, the "lower pathway" can proceed via two main branches:

Catechol Pathway: In many Gram-negative bacteria like Pseudomonas, salicylate (B1505791) is decarboxylated by salicylate 1-hydroxylase to form catechol. nih.gov Catechol then undergoes ring cleavage and further degradation to enter the TCA cycle. mdpi.com Salicylate often acts as an inducer for the entire naphthalene degradation pathway in these organisms. nih.gov

Gentisic Acid Pathway: In some bacteria, including Gram-positive Rhodococcus species, salicylate is hydroxylated at the 5-position by salicylate 5-hydroxylase to form gentisic acid. nih.govtandfonline.com Gentisic acid is also a key intermediate in the degradation of other aromatic compounds. asm.orgscispace.com It is then further metabolized to compounds that can enter central metabolism. mdpi.comasm.org Interestingly, in some Rhodococcus strains, salicylate does not induce the naphthalene degradation genes. mdpi.com

The degradation of carbaryl (B1668338) (1-naphthyl N-methylcarbamate), which is structurally related to this compound, also proceeds through salicylic acid and often favors the gentisic acid route for its subsequent metabolism. mdpi.comfrontiersin.org Similarly, the degradation of 2-naphthylamine-1-sulfonic acid has been shown to proceed through salicylic acid and then gentisic acid. tandfonline.com

Fungi can also metabolize naphthalene, often producing a variety of metabolites including 1-naphthol, 2-naphthol (B1666908), and their sulfate and glucuronide conjugates. uobasrah.edu.iq Some fungi, like Aspergillus niger, have been reported to metabolize naphthalene via gentisic acid. uobasrah.edu.iq

The specific pathway utilized can depend on the microbial species and the specific enzymatic machinery it possesses. For instance, some bacteria can utilize multiple pathways simultaneously. mdpi.com

Table 1: Key Intermediates in the Microbial Degradation of Naphthalene Derivatives

Metabolism in Non-Human Biological Systems

Plant Metabolic Pathways Involving Naphthyl Conjugates

Plants are known to metabolize various xenobiotics, including naphthalene and its derivatives, often through conjugation to form more water-soluble and less toxic compounds. researchgate.net 1-Naphthol, a primary metabolite of naphthalene and carbaryl, is found naturally in some plant species like Selaginella sinensis and Juglans nigra. chemicalbook.comnih.gov

The metabolism of naphthaleneacetic acid (NAA), a synthetic auxin with a naphthalene core, has been studied in plant tissues. researchgate.net In tobacco explants, NAA is rapidly taken up and metabolized into various conjugates. researchgate.net The primary initial metabolite is often 1-naphthylacetyl-β-D-glucose (1-NAGlu). researchgate.net Over time, this can be converted to other metabolites, with 1-naphthylacetylaspartic acid (1-NAAsp) becoming a major metabolite after 24 hours. researchgate.net The formation of these conjugates is a key detoxification mechanism in plants. nih.gov

Similarly, when plants are exposed to carbaryl, its degradation product, 1-naphthol, can be conjugated. nih.gov The formation of naphthyl conjugates is a common strategy for plants to handle such aromatic compounds. nih.gov While direct studies on this compound metabolism in plants are limited, the extensive evidence of conjugation of related naphthyl compounds suggests that if this compound were taken up by plants, it would likely be further metabolized or compartmentalized, possibly involving conjugation with sugars or amino acids.

Plants also produce a variety of specialized 1,4-naphthoquinones, which are structurally related to naphthalene. oup.com The biosynthesis of these compounds indicates that plants possess enzymatic machinery capable of modifying the naphthalene ring structure. oup.com

Table 2: Examples of Naphthyl Conjugates in Plants

Comparative Metabolic Studies in In Vitro and Ex Vivo Animal Models (excluding human)

The metabolism of naphthalene and its derivatives, including this compound, has been investigated in various non-human animal models, revealing significant species-specific differences. physiology.orgnih.gov These studies often utilize in vitro systems like liver microsomes, S9 fractions, and isolated hepatocytes, as well as ex vivo tissue preparations. physiology.orgnih.govfda.gov

In general, naphthalene is metabolized by cytochrome P450 (CYP) enzymes to naphthalene-1,2-oxide. nih.govnih.gov This reactive epoxide can then be detoxified through several pathways, including conjugation with glutathione (B108866) (GSH), hydrolysis by epoxide hydrolase to form trans-1,2-dihydro-1,2-dihydroxynaphthalene (naphthalene dihydrodiol), or rearrangement to 1-naphthol. nih.govnih.gov 1-Naphthol can then undergo further phase II conjugation, including sulfation to form this compound and glucuronidation to form 1-naphthyl glucuronide. nih.govresearchgate.net

Rodent Models:

Rats: In isolated rat hepatocytes, the sulfation of 1-naphthol to form this compound is dependent on the concentration of inorganic sulfate in the medium. nih.gov Studies with radiolabeled 1-naphthyl glucoside administered orally to rats showed that a portion was excreted as this compound (15% of urinary radiocarbon). researchgate.net When rats were given 1-naphthol directly, this compound accounted for 17% of the urinary radiocarbon. researchgate.net

Mice: Mouse models have been used extensively to study naphthalene-induced lung toxicity, which is dependent on its metabolic activation. physiology.orgdtic.mil In vitro studies using mouse airway epithelial cell cultures showed a significantly higher rate of naphthalene metabolism compared to rhesus macaques, with a 100-fold higher formation of naphthalene-glutathione conjugates and a 10-fold higher production of naphthalene dihydrodiol. physiology.orgresearchgate.net Mouse lung microsomes metabolize naphthalene at a much higher rate than those from hamsters, rats, and rhesus macaques. nih.gov

Guinea Pigs: In guinea pigs administered 2-methylnaphthalene, minor metabolites included sulfate and glucuronic acid conjugates of 7-methyl-1-naphthol. nih.gov In vitro studies with guinea pig liver homogenates indicated the formation of a glutathione conjugate. nih.gov

Comparative Studies: Significant differences in the rates and pathways of naphthalene metabolism exist between species. For example, the rate of naphthalene metabolism in mouse lung microsomes is substantially higher than in those from hamsters, rats, and rhesus macaques. nih.gov Specifically, the relative rates of metabolism to dihydrodiol and glutathione conjugates in hamster, rat, and rhesus macaque lung microsomes were 37%, 12%, and 1% of the rate in mouse lung microsomes, respectively. nih.gov These species differences in metabolic capacity are a critical factor in the observed variations in naphthalene toxicity. physiology.orgorst.edu

Table 3: Comparative Metabolism of Naphthalene in Non-Human Animal Models

Advanced Analytical Methodologies for 1 Naphthyl Sulfate Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in separating 1-Naphthyl sulfate (B86663) from complex biological matrices and quantifying its presence, particularly in the context of human biomonitoring for exposure to compounds like naphthalene (B1677914).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Isomer Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a primary technique for the analysis of 1-Naphthyl sulfate, especially for resolving it from its positional isomer, 2-Naphthyl sulfate. researchgate.net The accurate assessment of exposure to precursor compounds like naphthalene necessitates the differentiation and quantification of these isomers. researchgate.netnih.gov

Research has led to the development of HPLC-MS methods capable of successfully separating these two isomers. researchgate.net In one such method, synthesized standards of this compound and 2-Naphthyl sulfate were used to establish separation conditions. The analysis demonstrated distinct retention times for each isomer, allowing for their clear separation and subsequent quantification. researchgate.net This capability is vital for analyzing biological samples, such as urine, where both isomers may be present. researchgate.net The sample preparation for urine analysis typically involves dilution with a solvent like acetonitrile (B52724) to precipitate proteins, followed by centrifugation, with the resulting supernatant being directly analyzed by HPLC-MS. researchgate.net

| Compound | Retention Time (minutes) |

|---|---|

| This compound | 5.00 |

| 2-Naphthyl sulfate | 5.10 |

The use of electrospray ionization (ESI) in conjunction with LC-MS allows for the direct measurement of polar conjugates like sulfates, simplifying sample preparation compared to other methods. nih.govresearchgate.net This direct approach enhances the accuracy and efficiency of biomonitoring studies. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for metabolite profiling, including the parent naphthols of this compound. nih.govcreative-enzymes.com However, due to the non-volatile nature of sulfate conjugates, direct analysis of this compound by GC-MS is not feasible. Instead, the method is used to measure 1-naphthol (B170400) after it has been liberated from its sulfate (and other) conjugates through enzymatic hydrolysis. nih.govijpp.org.in

A critical step in the GC-MS analysis of the resulting 1-naphthol is derivatization. ijpp.org.in This chemical modification process converts the polar naphthol into a more volatile and less polar compound, making it suitable for gas chromatography. ijpp.org.inthermofisher.com Common derivatization techniques include acetylation, using reagents like acetic anhydride (B1165640), or silylation. ijpp.org.inthermofisher.com After derivatization, the resulting compound can be efficiently separated and detected by GC-MS. nih.gov In selected-ion monitoring (SIM) mode, specific ions are monitored to enhance sensitivity and selectivity. For the acetylated derivative of 1-naphthol, characteristic quantifier and qualifier ions are used for identification and quantification. nih.gov

While effective, GC-MS methods for conjugated metabolites are often more complex and time-consuming than HPLC-MS approaches because they require additional sample preparation steps, including enzymatic hydrolysis, extraction, and derivatization. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound, providing detailed information on its molecular weight, formula, and spatial arrangement.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a cornerstone for the molecular identification of this compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). Techniques like electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) are used to confirm the molecular formula of the compound. researchgate.net For this compound (C₁₀H₈O₄S), the theoretical monoisotopic mass of its deprotonated molecule [M-H]⁻ is 223.00705 Da. Experimental measurements have shown close agreement with this theoretical value, confirming the compound's identity.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. A characteristic fragmentation pattern for sulfate conjugates is the neutral loss of a sulfur trioxide (SO₃) group, which corresponds to a mass loss of 80 Da. This specific fragmentation is a key indicator of the presence of a sulfate moiety in the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₄S |

| Monoisotopic Mass | 224.01433 Da |

| Theoretical m/z [M-H]⁻ | 223.00705 |

| Characteristic Fragmentation | Neutral loss of SO₃ (80 Da) |

X-ray Crystallographic Analysis for Isomeric Confirmation

X-ray crystallography provides unequivocal proof of the three-dimensional structure of a molecule, making it the definitive method for isomeric confirmation. In the study of naphthyl sulfates, this technique has been employed to absolutely determine the structures of the 1- and 2- isomers. researchgate.net

By obtaining single crystals of the synthesized sodium salts of this compound and 2-Naphthyl sulfate, researchers were able to perform X-ray crystallographic analysis. researchgate.net The results of this analysis confirmed the precise position of the sulfate group on the naphthalene ring system. Specifically, it was verified that in this compound, the sulfation indeed occurred at the 1-position of the naphthol precursor, thereby distinguishing it unambiguously from the 2-position isomer. researchgate.net This level of structural determination is crucial for validating analytical standards used in quantification methods. researchgate.net

UV-Vis Spectroscopy in Enzyme Assays

UV-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring enzyme activity. In the context of this compound, it can be used to measure the activity of enzymes such as arylsulfatases, which catalyze the hydrolysis of the sulfate group. The assay is typically indirect, as this compound itself does not absorb light strongly in the visible region. Instead, the assay monitors the appearance of the product, 1-naphthol. creative-enzymes.com

The principle of the assay involves the enzymatic reaction being allowed to proceed for a set time, after which the reaction is stopped. The liberated 1-naphthol is then reacted with a chromogenic (color-producing) reagent. A common method involves coupling 1-naphthol with a diazonium salt, such as Fast Blue RR salt, in an azo coupling reaction. creative-enzymes.com This reaction produces a distinctly colored azo dye. creative-enzymes.com The concentration of this dye, which is directly proportional to the amount of 1-naphthol produced by the enzyme, is then quantified by measuring its absorbance at a specific wavelength in the visible spectrum (e.g., 510 nm) using a spectrophotometer. creative-enzymes.com The rate of color formation reflects the rate of the enzymatic reaction, thus allowing for the quantification of the enzyme's activity.

Isotope Tracing and Labeling Strategies in Metabolic Pathway Elucidation

Isotope tracing is a powerful methodology used to track the movement of atoms and molecules through metabolic pathways. bitesizebio.com By replacing an atom in a compound of interest with one of its isotopes, researchers can follow the compound's metabolic fate, providing dynamic insights into its production and consumption. bitesizebio.com This technique is instrumental in elucidating the complex biochemical transformations that xenobiotics like this compound and its precursors undergo within a biological system. creative-proteomics.comnih.gov Both radioactive isotopes (e.g., ¹⁴C, ³⁵S) and stable, non-radioactive isotopes (e.g., ¹³C, ²H) are employed as tracers, which can be detected and quantified using methods like mass spectrometry, NMR, or scintillation analysis. bitesizebio.commetsol.com

In the context of this compound, isotope labeling strategies have been crucial for understanding its formation from the parent compound, 1-naphthol, and its subsequent excretion and biotransformation. These studies typically involve administering an isotopically labeled precursor and analyzing the distribution of the label in various metabolites over time.

Research Findings from Isotope Tracing Studies

Tracing the Carbon Backbone with ¹⁴C:

A common strategy to investigate the metabolism of naphthalene and its derivatives involves labeling the naphthyl ring structure with Carbon-14 (¹⁴C). This allows for the tracking of the entire carbon skeleton through various metabolic conversions. In a study using male mice, the metabolic fate of 1-[¹⁴C]naphthol was investigated to understand its conversion to major metabolites, including this compound and 1-naphthyl glucuronide. nih.gov After oral administration of ¹⁴C-labeled 1-naphthol, the distribution and excretion of the radiolabel were monitored. The findings revealed that 1-naphthol is predominantly metabolized into its sulfate and glucuronide conjugates. nih.gov The study also tracked the fate of synthesized radiolabeled 1-naphthyl-beta-D-glucuronide, which was found to be partly hydrolyzed and then reconjugated to form this compound, demonstrating the dynamic interplay between different conjugation pathways. nih.gov

| Compound Administered | Percentage of Dose Eliminated |

|---|---|

| 1-[¹⁴C]Naphthol | 95% |

| 1-Naphthyl-[¹⁴C]glucuronide | 93% |

| 1-Naphthyl-[¹⁴C]glucoside | 81% |

Tracing the Sulfate Moiety with ³⁵S:

To specifically investigate the sulfation pathway, studies have utilized sulfur-35 (B81441) (³⁵S), a radioactive isotope of sulfur. This approach allows for direct measurement of the incorporation of inorganic sulfate into precursor molecules or the tracking of an already-formed sulfate conjugate.

| Parameter | Value |

|---|---|

| Apparent Km for intracellular sulfate | ~500 µM |

Further research has also employed compounds directly labeled with ³⁵S on the sulfate group, such as naphthyl 2-[³⁵S]-sulphate, to study the metabolism and mode of excretion of the sulfate conjugate itself. cngb.org This strategy provides direct evidence of whether the this compound molecule remains intact or undergoes further metabolic changes, such as desulfation, before excretion.

These isotope tracing methodologies are fundamental to building a complete picture of the metabolic pathways affecting this compound. By labeling different parts of the molecule—either the naphthyl core or the sulfate group—researchers can dissect the intricate steps of its formation, interconversion, and elimination.

Biochemical and Ecological Significance of 1 Naphthyl Sulfate

Modulation of Bioactivity by Sulfate (B86663) Conjugation

Sulfate conjugation is a crucial Phase II metabolic reaction that modifies the chemical properties and biological activity of various compounds. This process, catalyzed by sulfotransferase (SULT) enzymes, generally increases the water solubility of substances, facilitating their excretion. nih.govoup.com While often considered a detoxification pathway leading to inactivation, the effect of sulfation on the bioactivity of a molecule is not always straightforward and can be influenced by the specific chemical structure of the parent compound. jst.go.jpnih.gov

Influence on Radical Scavenging Properties of Naphthol Analogues

The antioxidant capacity of naphthol analogues can be significantly altered by sulfate conjugation. The position of the sulfate group on the naphthyl ring plays a critical role in determining the resulting radical scavenging activity. jst.go.jpnih.gov

Research comparing 1-naphthol (B170400) and its sulfated conjugate, 1-naphthyl sulfate, has demonstrated a notable decrease in antioxidant potency after sulfation. jst.go.jpnih.gov In various free radical scavenging assays, this compound exhibited significantly lower activity than its parent compound, 1-naphthol. jst.go.jp For instance, the concentration required for this compound to scavenge 50% of the radicals (EC₅₀) was found to be 5.60 to 7.35 times higher than that of 1-naphthol. jst.go.jpnih.gov This suggests that the addition of a sulfate group at the 1-position hinders the molecule's ability to donate a hydrogen atom or electron to neutralize free radicals. jst.go.jp

In contrast, studies on 2-naphthol (B1666908) and its sulfated form, 2-naphthyl sulfate, have shown that the sulfate conjugation at the 2-position does not necessarily lead to a decrease in antioxidant activity. jst.go.jpnih.gov In some assays, 2-naphthyl sulfate displayed radical scavenging capabilities comparable to the unsulfated 2-naphthol. jst.go.jpnih.gov This highlights that the impact of sulfation on bioactivity is highly dependent on the isomeric position of the functional group. jst.go.jpnih.gov

Table 1: Comparison of Radical Scavenging Activity (EC₅₀, µM) of Naphthol Isomers and their Sulfate Conjugates

| Compound | DPPH Assay | ABTS⁺ Assay | CPZ⁺ Radical Assay |

| 1-Naphthol | 23.4 | 29.5 | 31.9 |

| This compound | 172 | 165 | 234 |

| 2-Naphthol | 22.6 | 28.2 | 48.7 |

| 2-Naphthyl sulfate | 29.8 | 32.5 | 45.3 |

| Data sourced from a study on the antioxidative effects of naphthol isomers and their sulfate conjugates. jst.go.jp |

Alteration of Bioactivity in Parent Compounds

Sulfate conjugation is a widespread mechanism that generally leads to the inactivation of biologically active compounds by increasing their water solubility and facilitating their removal from the body. jst.go.jpresearchgate.net This process is a key step in the detoxification of numerous xenobiotics, drugs, and endogenous molecules. oup.commhmedical.com The addition of a charged sulfate group can decrease or eliminate the biological activity of many substances. nih.gov

However, this is not a universal rule. The effect of sulfation is dependent on the specific compound and the position of the sulfate group. jst.go.jpnih.gov While this compound shows reduced antioxidant activity compared to 1-naphthol, this is not the case for all naphthol-related compounds. jst.go.jp For example, the sulfation of other phenolic compounds can sometimes result in metabolites that retain or even have altered biological activities. jst.go.jp The enzymes responsible for sulfation, sulfotransferases (SULTs), are a diverse family, and their activity with different substrates can vary significantly. nih.gov For instance, all five tested SULT1 isoforms can sulfate both α- and β-naphthol, but with varying affinities. nih.gov This specificity in enzymatic action contributes to the diverse effects of sulfation on the bioactivity of parent compounds. nih.gov

Role in Xenobiotic Biotransformation in Environmental Organisms

Xenobiotics, foreign chemical substances not naturally produced by an organism, undergo a series of metabolic processes known as biotransformation. mhmedical.com This is a critical defense mechanism in many organisms to detoxify and eliminate harmful compounds from their systems. nih.gov Biotransformation typically occurs in phases, with Phase II reactions like sulfation playing a pivotal role in increasing the water solubility of xenobiotics, thereby preparing them for excretion. mhmedical.comxcode.life

Detoxification Mechanisms in Microorganisms and Plants

In both microorganisms and plants, sulfation is an important pathway for the detoxification of xenobiotic compounds, including pollutants like naphthalene (B1677914). xcode.liferesearchgate.net Microorganisms, such as certain bacteria and fungi, possess remarkable metabolic capabilities to break down complex and often toxic xenobiotics. nih.govinflibnet.ac.in They can utilize these compounds as a source of carbon and energy, transforming them into less harmful substances. nih.gov The sulfotransferase enzymes (SULTs) in these organisms catalyze the transfer of a sulfonate group to the xenobiotic, a key step in the detoxification process. xcode.life This enzymatic modification makes the compounds more water-soluble and easier to eliminate. researchgate.net

Plants also employ sulfation as a detoxification strategy. xcode.life They can absorb pollutants from the soil and air and metabolize them through various enzymatic pathways. The SULT enzymes in plants play a role in conjugating xenobiotics, effectively neutralizing their toxicity and sequestering them within the plant's tissues, often in the vacuole. xcode.life This process is part of a broader set of reactions that allow plants to tolerate and remediate contaminated environments. researchgate.net

Contribution to Environmental Fate of Pollutants

The biotransformation of pollutants by organisms significantly influences their fate and transport in the environment. wur.nl When a pollutant like naphthalene is introduced into an ecosystem, its persistence and distribution are largely determined by biological and chemical degradation processes. iarc.fr

Sulfate-reducing bacteria, for example, can anaerobically degrade naphthalene. researchgate.netnih.gov This microbial activity is a crucial natural attenuation process in contaminated sediments and anoxic waters. nih.gov The transformation of naphthalene into more water-soluble forms, such as this compound, can alter its mobility. While increased water solubility generally enhances the potential for transport in aquatic systems, it can also make the compound more available for further microbial degradation. ethz.ch

The formation of sulfated conjugates can be seen as an intermediate step in the complete mineralization of the pollutant to carbon dioxide and water. inflibnet.ac.in However, the persistence of these sulfated metabolites themselves can vary. Some may be readily degraded, while others might be more resistant to further breakdown, potentially leading to their accumulation in certain environmental compartments. ethz.ch

Environmental Persistence and Transport of Naphthyl Sulfates

The environmental fate of naphthyl sulfates is influenced by a combination of their physicochemical properties and the environmental conditions they encounter. wur.nl As organosulfates, they are generally more water-soluble than their parent naphthalene compounds. oup.com This increased solubility can lead to greater mobility in aquatic environments and soil porewater. ethz.ch

The persistence of these compounds depends on their susceptibility to further biodegradation and chemical degradation processes. tandfonline.com While the initial sulfation is a detoxification step, the resulting naphthyl sulfate can still be a substrate for other microorganisms. researchgate.net However, the stability of the sulfate ester bond can make some of these compounds relatively persistent under certain conditions. ethz.ch

Transport of naphthyl sulfates in the environment is primarily governed by water movement. nih.gov They can be carried through surface waters and leach through soil profiles into groundwater. ethz.ch Their potential for long-range transport is generally lower than that of more volatile organic compounds, as they are less likely to partition into the atmosphere. cdc.gov However, their presence in water can lead to widespread distribution within an aquatic ecosystem. nih.gov Factors such as soil and sediment composition, water flow rates, and microbial community composition all play a role in determining the ultimate environmental distribution and persistence of naphthyl sulfates. ethz.ch

Behavior in Soil and Aquatic Ecosystems

This compound is primarily recognized as a water-soluble metabolite resulting from the biotransformation of naphthalene and its derivatives in various organisms. asm.org Its behavior in terrestrial and aquatic environments is largely dictated by its formation as part of detoxification pathways and its physicochemical properties, which favor aqueous solubility.

Fungal metabolism plays a significant role in the formation of this compound in the environment. Studies have shown that filamentous fungi, such as Cunninghamella elegans, can oxidize naphthalene to produce several metabolites, with this compound being a major water-soluble product alongside 1-naphthyl glucuronide. asm.org In this process, naphthalene is first converted to 1-naphthol, which is then conjugated with sulfate. asm.org Similarly, the fungus Aspergillus niger, isolated from industrial wastewater, has been observed to transform α-naphthol (1-naphthol) into various compounds, including 4-hydroxy-1-naphthyl sulfate. publisherspanel.combibliotekanauki.pl This suggests that sulfation is a key metabolic route for naphthols in certain microbial communities.

The environmental fate of this compound is closely linked to the stability of the sulfate ester bond. The hydrolysis of this bond, which would release 1-naphthol and inorganic sulfate, is a critical degradation step. The rate of hydrolysis for similar ester compounds can be influenced by environmental factors such as pH and the presence of natural surfactants. researchgate.netnumberanalytics.comresearchgate.net While specific data on the hydrolysis rates of this compound in natural soil and water is limited, the general principles of ester hydrolysis suggest that its persistence can vary depending on these conditions.

The mobility of this compound in soil and aquatic systems is expected to be relatively high due to its water-soluble nature. This contrasts with its precursor, 1-naphthol, which exhibits moderate sorption to soil and sediment, influenced by organic carbon content and clay mineralogy. researchgate.net The conversion to a sulfate conjugate increases water solubility, thereby reducing its tendency to adsorb to soil particles and facilitating its transport in groundwater and surface water. This increased mobility means that this compound can be transported away from the initial site of contamination.

Table 1: Fungal Metabolism of Naphthalene and α-Naphthol

| Organism | Initial Substrate | Key Metabolite(s) | Significance | Reference(s) |

|---|---|---|---|---|

| Cunninghamella elegans | Naphthalene | This compound, 1-Naphthyl glucuronide | Major water-soluble metabolites from naphthalene oxidation. | asm.org |

| Aspergillus niger | α-Naphthol | 4-Hydroxy-1-naphthyl sulfate | Demonstrates fungal transformation of naphthols into sulfate conjugates. | publisherspanel.combibliotekanauki.pl |

Implications for Bioremediation of Naphthalene-Related Contamination

The formation of this compound is a relevant consideration in the bioremediation of environments contaminated with naphthalene and related compounds, such as the pesticide carbaryl (B1668338), which degrades to 1-naphthol. nih.govresearchgate.netasm.org The biotransformation of 1-naphthol to this compound represents a detoxification step, as the sulfate conjugate is generally less toxic and more easily excreted by organisms. asm.org This process can be viewed as a natural attenuation mechanism, where microorganisms convert a more hazardous substance into a form that is more water-soluble and potentially less harmful.

In the context of engineered bioremediation strategies, the production of this compound has several implications. Its high water solubility means that it can be more readily leached from contaminated soils or transported by groundwater. This can be beneficial if the goal is to mobilize the contaminant for collection and treatment, but it could also lead to the spread of the contaminant plume if not properly managed.

The significance of the this compound formation pathway can also depend on the specific redox conditions of the contaminated site. Under aerobic conditions, where fungi and some bacteria actively hydroxylate naphthalene to 1-naphthol, the subsequent sulfation can be a prominent pathway. asm.orgresearchgate.net However, in anoxic environments, particularly under sulfate-reducing conditions, the bioremediation of naphthalene often proceeds through different initial activation steps. oup.comresearchgate.net In these anaerobic pathways, naphthalene is typically activated by carboxylation to 2-naphthoic acid, which is then further degraded. oup.comnih.gov Studies with sulfate-reducing bacteria have indicated that 1-naphthol can be inhibitory to the degradation process and does not appear to be a free intermediate, suggesting that the formation of this compound may be less significant under these conditions. nih.gov

Engineered bioremediation approaches, such as the injection of sulfate into contaminated aquifers to stimulate the activity of sulfate-reducing bacteria, have proven effective for naphthalene degradation. d-nb.info While this highlights the central role of sulfate as an electron acceptor in anaerobic bioremediation, the direct involvement of this compound as a key intermediate in these systems is not well-established. The primary role of sulfate in this context is to facilitate the complete mineralization of naphthalene by specialized anaerobic bacteria.

Table 2: Research Findings on Naphthalene Degradation Intermediates

| Condition | Key Organism(s)/System | Primary Intermediate(s) | Implication for this compound Formation | Reference(s) |

|---|---|---|---|---|

| Aerobic | Cunninghamella elegans (Fungus) | 1-Naphthol, This compound | Direct evidence of formation as a major water-soluble metabolite. | asm.org |

| Aerobic | Rhodococcus sp. | 1-Naphthol, Salicylate (B1505791) | 1-Naphthol is a key intermediate, creating the potential for subsequent sulfation. | researchgate.netasm.org |

| Anaerobic (Sulfate-reducing) | Enrichment culture | 2-Naphthoic acid | Naphthalene activation occurs via carboxylation, not hydroxylation to 1-naphthol. 1-Naphthol can be inhibitory. | nih.gov |

| Anaerobic (Sulfate-reducing) | Desulfobacterium str. N47 related organisms | 2-Naphthoyl-CoA and its reduced derivatives | Degradation pathway bypasses the formation of 1-naphthol. | oup.com |

Computational and Theoretical Investigations of 1 Naphthyl Sulfate

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure, geometry, and reactivity of 1-naphthyl sulfate (B86663). These approaches model the behavior of electrons and nuclei to predict various molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for naphthyl derivatives and related sulfonated compounds provide valuable data on how the sulfate group influences the properties of the naphthalene (B1677914) core. ed.ac.ukresearchgate.net Calculations on 1-naphthol (B170400), the precursor to 1-naphthyl sulfate, have established a baseline for understanding the geometry and vibrational frequencies of the naphthyl system. ijapm.org

For sulfonated naphthyl derivatives, such as 1-naphthol-4-sulfonate, combined quantum mechanics/molecular mechanics (QM/MM) models and DFT calculations reveal key electronic characteristics. researchgate.net The introduction of the sulfate group, a strong electron-withdrawing moiety, significantly alters the electron distribution across the aromatic rings. This affects the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for determining its reactivity and spectroscopic properties. The HOMO is typically localized over the naphthyl ring system, while the LUMO's localization can be influenced by the substituent, affecting the molecule's behavior as an electron acceptor. ed.ac.uk

| Property | Description | Observation for Naphthyl Derivatives |

|---|---|---|

| Molecular Geometry | Optimized bond lengths, bond angles, and dihedral angles. | The geometry of the naphthalene core is largely planar, with minor distortions introduced by the sulfate group. ijapm.org |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | Localized on the naphthyl unit and ethylene (B1197577) bridge in functionalized derivatives. Orbital energies are calculated to be around -6.0 eV. ed.ac.uk |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | Localization varies depending on the acceptor group, but it is generally delocalized on the acceptor unit and the ethylene bridge. ed.ac.uk |

| Intramolecular Charge Transfer (ICT) | Transfer of electronic charge between different parts of a molecule upon excitation. | An intense absorption in the visible region is assigned to ICT from the naphthyl π system to the electron acceptor unit. ed.ac.uk |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (e.g., IR and Raman spectra). | DFT methods (e.g., B3LYP/6-311+G**) can predict vibrational spectra that show excellent agreement with experimental data for the 1-naphthol precursor. ijapm.org |

Computational studies are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms.

Sulfation: The sulfation of 1-naphthol involves the transfer of a sulfonate group from a donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in biological systems, or a chemical agent like sulfur trioxide in synthesis. researchgate.net Theoretical studies on aromatic sulfonation indicate that the reaction with SO₃ proceeds via the initial formation of the corresponding naphthyl hydrogen sulfate. researchgate.net The mechanism involves the electrophilic attack of SO₃ on the hydroxyl oxygen of 1-naphthol.

Hydrolysis: The hydrolysis of sulfate esters can proceed through different mechanistic pathways, primarily distinguished by whether the reaction is concerted or stepwise and whether bond cleavage occurs at the sulfur-oxygen (S–O) or carbon-oxygen (C–O) bond. nih.gov Theoretical studies on the alkaline hydrolysis of aryl sulfonate and sulfate esters suggest that these reactions typically proceed through a concerted pathway with a loose, dissociative-like transition state. acs.orgnih.gov In this mechanism, there is minimal bond formation with the incoming nucleophile (e.g., a water molecule or hydroxide (B78521) ion) and significant cleavage of the S–O bond to the leaving group in the transition state. nih.gov

For the acid-catalysed hydrolysis of related compounds like sodium N-1-naphthylsulphamate, kinetic and isotopic data suggest a mechanism involving a pre-equilibrium protonation step, followed by a rate-determining A-2 type nucleophilic attack by water at the sulfur atom. universityofgalway.ie While this study was on a sulfamate, the general principles of nucleophilic attack at the sulfur center are relevant to the hydrolysis of this compound.

Mechanistic Insights into Enzymatic Reactions Involving this compound

The metabolism of this compound is primarily governed by two classes of enzymes: sulfotransferases (SULTs), which catalyze its formation from 1-naphthol, and sulfatases, which catalyze its hydrolysis back to 1-naphthol.

Molecular dynamics (MD) simulations and molecular docking are key computational tools for understanding these enzymatic processes. MD simulations provide insights into the conformational dynamics of enzymes and how they change upon binding to substrates and cofactors. mdpi.com For instance, simulations of human sulfotransferase SULT1A1, an enzyme known to sulfate small phenolic compounds like 1-naphthol, have revealed a "molecular clamp" mechanism. nih.gov In this mechanism, the binding of the substrate induces a conformational change where specific amino acid residues (e.g., phenylalanine) reposition to secure the phenolic moiety, orienting its hydroxyl group optimally for the nucleophilic attack on the sulfur of the PAPS cofactor. nih.gov The flexibility of certain loops within the enzyme structure, such as the L1, L2, and L3 loops in SULT1A isoforms, is critical for substrate recognition and specificity. mdpi.com

Sulfatases catalyze the hydrolysis of sulfate esters. nih.gov Mechanistic studies classify sulfatases based on their catalytic action. Arylsulfatases, which act on substrates like this compound, are typically Class I sulfatases. nih.gov These enzymes catalyze hydrolysis via nucleophilic attack on the sulfur atom, leading to S–O bond cleavage. nih.gov Computational modeling of these enzymes helps to identify key active site residues involved in substrate binding and catalysis, such as those that coordinate a catalytic metal ion (often Ca²⁺) and the modified formylglycine residue that acts as a key catalytic nucleophile in many sulfatases. acs.org

Emerging Research Directions

Computational and theoretical approaches continue to drive new research in the study of this compound metabolism and the enzymes involved.

Genomic databases are a vast resource for discovering new enzymes. Computational tools, including sequence homology searches and structural modeling, are essential for identifying putative sulfotransferases and sulfatases. Once identified, these enzymes can be cloned, expressed, and characterized. Recent research has led to the discovery and characterization of novel human SULT1C sulfotransferases and new bacterial aryl sulfotransferases (ASTs) with potential applications in the sulfation of polyphenols. nih.govuttyler.edu Similarly, the exploration of microbial diversity, particularly in marine environments rich in sulfated polysaccharides, is a promising avenue for discovering novel sulfatases with unique specificities. nih.govfrontiersin.orgnih.gov Computational docking can be used to screen these new enzymes against a library of potential substrates, including this compound, to predict their activity before extensive experimental validation.

Enzyme engineering aims to improve the properties of natural enzymes for industrial and synthetic applications. This includes enhancing catalytic efficiency, altering substrate specificity, and improving stability. Computational methods are central to modern protein engineering.

For sulfotransferases, loop engineering has been successfully used to improve the sulfate transfer efficiency of an aryl sulfotransferase for various catechols. rsc.org Molecular docking studies helped to rationalize the improved activity of the engineered variants. rsc.org Furthermore, significant efforts are focused on engineering the biocatalytic system as a whole. A major limitation for the industrial use of SULTs is the high cost and instability of the PAPS cofactor. frontiersin.org Researchers are designing and engineering PAPS regeneration systems within microbial hosts to make the enzymatic sulfation of target molecules more economically viable and scalable. frontiersin.orgresearchgate.net This involves assembling multiple enzymes into a synthetic pathway to continuously replenish the PAPS supply. Such engineered systems could be applied to the efficient biocatalytic production of this compound and other sulfated compounds. researchgate.net

Integration of Multi-Omics Data in Systems-Level Understanding (e.g., Proteogenomics)

As of late 2025, dedicated research literature detailing the integration of multi-omics data, such as proteomics, genomics, and transcriptomics, for a systems-level understanding specifically of this compound remains limited. While multi-omics approaches are increasingly used to understand the biological effects of xenobiotics, the focus has predominantly been on its parent compound, naphthalene.

Studies on naphthalene have utilized individual omics disciplines to elucidate its mechanisms of toxicity. For instance, metabolomics has been employed to identify biochemical changes in organs following naphthalene exposure in animal models. plos.org Similarly, proteomics has been used to analyze protein expression changes in airway epithelial cells after naphthalene-induced injury. nih.gov

Furthermore, combined genomic and proteomic methods have been successfully applied to understand the anaerobic degradation of related compounds, such as 2-methylnaphthalene, by sulfate-reducing bacteria, identifying specific gene clusters involved in the metabolic pathway. nih.gov

However, comprehensive studies that specifically integrate these data layers (e.g., proteogenomics) to build a systems-level model of the biological impact of the metabolite this compound are not yet available in the public research domain. Such an approach would involve concurrently analyzing the genomic, transcriptomic, and proteomic changes in a biological system exposed to this compound to connect genetic variations with protein expression and functional outcomes.

The development of such integrated models is a future direction that could provide significant insights into the specific role of this compound in the broader context of naphthalene metabolism and toxicity.

Conclusion

Synthesis of Key Research Findings on 1-Naphthyl Sulfate (B86663)

1-Naphthyl sulfate is a significant metabolite formed from the biotransformation of naphthalene (B1677914) and 1-naphthol (B170400). oup.comjst.go.jp Research has established that it is one of the major metabolites excreted in urine following exposure to these compounds. oup.comoup.com The formation of this compound is a Phase II conjugation reaction, a process that generally increases the water solubility of xenobiotics, thereby facilitating their elimination from the body. jst.go.jp

Key findings have highlighted the importance of distinguishing between this compound and its isomer, 2-naphthyl sulfate, for accurate human biomonitoring of naphthalene exposure. oup.comoup.com Recent studies have successfully developed methods for the synthesis and structural determination of both isomers, enabling their separation and quantification in human urine samples using techniques like HPLC-MS. oup.comoup.com This is crucial because the toxicity of their parent compounds can differ; for instance, 1-naphthol is reported to be more toxic than 2-naphthol (B1666908). oup.com

The synthesis of this compound has been achieved through methods such as reacting 1-naphthol with a sulfur trioxide pyridine (B92270) complex, followed by treatment with sodium bicarbonate. oup.com The definitive structures of the resulting sodium salts have been confirmed using X-ray crystallographic analysis, NMR spectroscopy, and mass spectrometry. oup.com

Furthermore, investigations into the biological activities of this compound have revealed that sulfate conjugation does not always lead to complete inactivation of the parent compound's biological effects. jst.go.jp For example, while the antioxidant activity of this compound is significantly lower than that of 1-naphthol, it is not entirely eliminated. jst.go.jp This contrasts with 2-naphthyl sulfate, which retains antioxidant activity comparable to its parent compound, 2-naphthol. jst.go.jp

Future Avenues and Unresolved Questions in the Field

While significant progress has been made in understanding this compound, several areas warrant further investigation. A primary focus for future research is to continue refining analytical methods for the precise and routine quantification of this compound and its isomer in various biological matrices. oup.comoup.com This will enhance the accuracy of naphthalene exposure assessments in diverse populations. oup.com

An important unresolved question is the full spectrum of biological activities of this compound. Although its antioxidant properties have been partially characterized, its potential interactions with cellular pathways and its broader toxicological profile remain largely unexplored. jst.go.jp Future studies should investigate whether this compound possesses any unique biological effects independent of its role as a metabolite.

The factors influencing the ratio of this compound to 2-naphthyl sulfate in human metabolism are not yet fully understood. oup.com Research is needed to explore how factors such as genetics, co-exposures, and individual metabolic differences affect this isomeric ratio. This knowledge could provide deeper insights into individual susceptibility to naphthalene toxicity. oup.com

Moreover, the development of more efficient and scalable synthesis methods for this compound and its labeled isotopes would be beneficial for its use as a reference standard in analytical and metabolic studies. oup.com Finally, long-term studies are needed to understand the chronic effects of exposure to the parent compounds and the subsequent metabolic load of this compound. esf.edu

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 1-naphthyl sulfate in laboratory settings?

- Methodology : Synthesis typically involves sulfation of 1-naphthol using sulfotransferases or chemical sulfating agents (e.g., sulfur trioxide complexes). Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) or mass spectrometry (MS) for structural confirmation. For enzymatic synthesis, protocols similar to those in isotope exchange studies (e.g., using PAPS as a sulfate donor) are recommended . Reagent preparation and purity standards should align with USP guidelines for sulfates and related compounds .

Q. How is this compound quantified in environmental or biological samples?

- Methodology : Quantification often employs colorimetric assays (e.g., coupling with N-(1-naphthyl)ethylenediamine for diazotization reactions) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Standard curves must be validated using certified reference materials, and interference from matrix components (e.g., proteins or organic matter) should be minimized via solid-phase extraction .

Q. What are the primary applications of this compound in biochemical research?

- Methodology : It is widely used as a substrate for sulfotransferase activity assays. Experimental designs should include controls for non-enzymatic hydrolysis and competitive inhibition studies. For kinetic analyses, time-course experiments with radiolabeled isotopes (e.g., [¹⁴C]-1-naphthol) can track sulfate conjugation rates .

Advanced Research Questions

Q. How do conflicting reports on this compound’s inhibition of cytochrome P450 enzymes inform experimental design?

- Methodology : Discrepancies may arise from differences in enzyme isoforms or assay conditions (e.g., pH, cofactor concentrations). Resolve contradictions by:

- Conducting isoform-specific activity assays (e.g., recombinant CYP1A1 vs. CYP2E1).

- Using structural analogs (e.g., 1-naphthyl PP1 hydrochloride) to compare inhibitory mechanisms .

- Applying molecular docking simulations to predict binding affinities .

Q. What experimental strategies validate the environmental toxicity of this compound in aquatic systems?

- Methodology : Follow tiered testing:

Acute toxicity : Use Daphnia magna or zebrafish embryos under OECD guidelines.

Chronic exposure : Measure bioaccumulation in sediment-water systems via LC-MS.

Metabolite profiling : Identify degradation products (e.g., 1-naphthol) using high-resolution MS .

Q. How can kinetic isotope effects (KIEs) elucidate the sulfotransferase mechanism for this compound formation?

- Methodology : Incorporate deuterated 1-naphthol or ³⁵S-labeled PAPS to track rate-limiting steps. Data analysis should use first-order plots (ln(1 − f) vs. time) and compare turnover numbers under steady-state conditions. Refer to enzyme kinetics modules (e.g., SigmaPlot) for curve fitting .

Data Contradiction and Synthesis

Q. How to address inconsistencies in reported metabolic half-lives of this compound across species?

- Methodology :

- Compare in vitro (hepatocyte incubations) and in vivo (rodent pharmacokinetic) studies.

- Control for interspecies differences in sulfotransferase expression (e.g., SULT1A1 vs. SULT1C4).

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data .

Q. What analytical pitfalls lead to variability in detecting this compound degradation products?

- Methodology : Common issues include:

- Matrix effects : Mitigate with isotopically labeled internal standards (e.g., d₇-1-naphthyl sulfate).

- Photodegradation : Store samples in amber vials and limit light exposure during processing .

Tables: Key Data from Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products